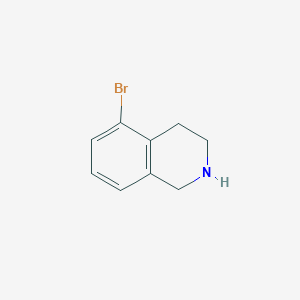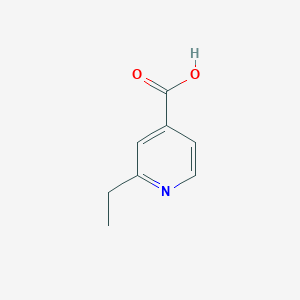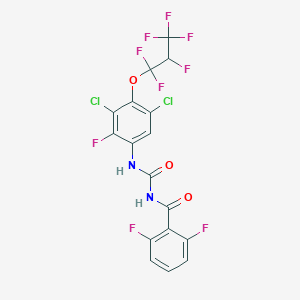
Noviflumuron
Vue d'ensemble
Description
Noviflumuron is a benzoylphenylurea chitin synthesis inhibitor used in pest control, particularly for termites and cockroaches. It acts by disrupting the formation of chitin, a critical component of the insect exoskeleton, leading to the pest's death. Unlike traditional pesticides, noviflumuron targets the growth and development process of insects, making it a specific and effective control agent.
Synthesis Analysis
While specific details on the synthesis of Noviflumuron are not readily available from the provided documents, benzoylphenylureas like Noviflumuron are generally synthesized through the reaction of aniline derivatives with isocyanates or carbamates, under controlled conditions to ensure the formation of the desired urea derivatives. The synthesis process needs to be carefully optimized to achieve high yield and purity.
Molecular Structure Analysis
The molecular structure of Noviflumuron, like other benzoylphenylureas, consists of a urea linkage between a benzoyl group and a phenyl group. This structure is crucial for its mode of action, as it allows the compound to interfere with the synthesis of chitin in insects. The exact structure contributes to its specificity and potency as a chitin synthesis inhibitor.
Chemical Reactions and Properties
Noviflumuron participates in chemical reactions typical for urea derivatives, including hydrolysis under certain conditions. Its chemical properties, such as solubility and stability, are influenced by its molecular structure and are crucial for its effectiveness as a pest control agent. These properties determine how noviflumuron is formulated and applied in the field.
Physical Properties Analysis
The physical properties of Noviflumuron, such as melting point, solubility in various solvents, and vapor pressure, dictate its application strategy. These properties are essential for formulating the compound into usable baits and gels for pest control.
Chemical Properties Analysis
The chemical properties include its reactivity, stability under various environmental conditions, and interaction with other substances. Noviflumuron's stability ensures its longevity and efficacy in the field, while its reactivity may influence safety measures during handling and application.
- Comparative laboratory efficacy of noviflumuron and diflubenzuron on Reticulitermes flavipes (King et al., 2005).
- Efficacy of noviflumuron gel bait for control of the German cockroach, Blattella germanica (Wang & Bennett, 2006).
- Laboratory performance and pharmacokinetics of the benzoylphenylurea noviflumuron in eastern subterranean termites (Karr et al., 2004).
Applications De Recherche Scientifique
Elimination of Subterranean Termite Colonies
- Summary of Application : Noviflumuron, a chitin synthesis inhibitor, has been used in the elimination of subterranean termite colonies . It is readily consumed by subterranean termites and is efficiently transferred to untreated termites .
- Methods of Application : A refined cellulose bait matrix containing 0.5% noviflumuron was used. The bait was monitored and replenished quarterly .
- Results or Outcomes : All 122 subterranean termite colonies throughout the United States were eliminated in less than 1 year after initiation of baiting as determined by long-term monitoring and genetic markers . Sixty-three percent of the colonies were eliminated during the first quarter after the initiation of baiting and 77% of colonies were eliminated after consuming two bait tubes or less .
Control of German Cockroach Populations
- Summary of Application : Noviflumuron has shown promising results in cockroach management programs . It was evaluated for efficacy and residual activity on the German cockroach .
- Methods of Application : In laboratory studies, 0.05% noviflumuron suspension concentrate was applied to steel and masonite substrates . The residual activity of noviflumuron was more variable on painted plywood substrates compared with stainless steel and masonite .
- Results or Outcomes : The application produced 100% nymphal mortality 120 days after application . In bioassay arenas, populations exposed to 0.05, 0.1, and 0.2% noviflumuron were reduced by 51.9 ± 19.8, 62.2 ± 6.5, and 62.6 ± 18.4%, respectively .
Control of Formosan Subterranean Termites
- Summary of Application : Noviflumuron has been used to control structural infestations of Formosan subterranean termites . It was applied in challenging treatment scenarios where the location of the infestation within the structure and/or occupant refusal to permit pesticide application in termite-infested living and activity areas .
- Methods of Application : Baits containing 0.5% wt/wt noviflumuron were used. The baits were applied to two buildings in aboveground stations, one building with in-ground stations, and the remaining building with both station types .
- Results or Outcomes : All detected Formosan subterranean termite infestations were eliminated within 71-92 days after the first application of noviflumuron baits . Termite feeding activity was monitored before, during, and after bait application at two buildings with an acoustic emissions detector (AED) and in one building with a microwave detector .
Response of Formosan Subterranean Termite to Neighboring Populations
- Summary of Application : Noviflumuron has been used to study the response of the Formosan subterranean termite to neighboring con-specific populations .
Laboratory Performance and Pharmacokinetics in Eastern Subterranean Termites
- Summary of Application : Noviflumuron was evaluated for use as a baiting toxicant against the eastern subterranean termite, Reticulitermes flavipes (Kollar) . It demonstrated significantly greater potency and faster speed of action compared with the commercial standard hexaflumuron .
- Methods of Application : The rates of uptake, clearance, and insect-to-insect transfer of [14C]noviflumuron were measured in R. flavipes in laboratory assays .
- Results or Outcomes : Noviflumuron was cleared from termites in a first order process with a half-life of ≈29 days, whereas the half-life of hexaflumuron was much shorter (8–9 days) . The systemic dose of noviflumuron required to result in toxicity of R. flavipes was found to be at least two- to three-fold less than that of hexaflumuron .
Control of Asian Subterranean Termites
- Summary of Application : Noviflumuron was studied for its effectiveness in eliminating Coptotermes gestroi infesting different types of premises .
- Methods of Application : Noviflumuron was packaged as an above ground bait .
- Results or Outcomes : All five colonies of C. gestroi succumbed to the effects of the toxicant (0.5% noviflumuron) .
Safety And Hazards
Propriétés
IUPAC Name |
N-[[3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7Cl2F9N2O3/c18-5-4-8(29-15(32)30-13(31)9-6(20)2-1-3-7(9)21)11(22)10(19)12(5)33-17(27,28)14(23)16(24,25)26/h1-4,14H,(H2,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYGAJLZOJPJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2F)Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7Cl2F9N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034774 | |
| Record name | Noviflumuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Noviflumuron | |
CAS RN |
121451-02-3 | |
| Record name | Noviflumuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121451-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noviflumuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121451023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Noviflumuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[[3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOVIFLUMURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E99C7TUW20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


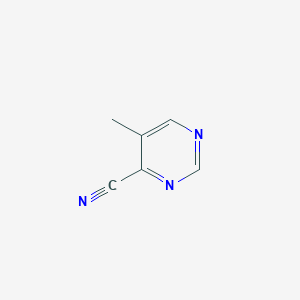
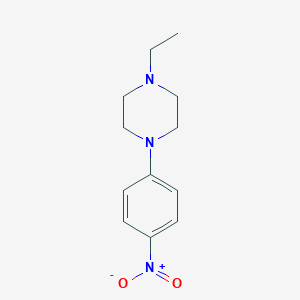

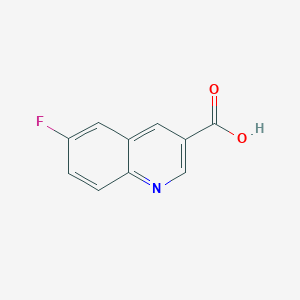
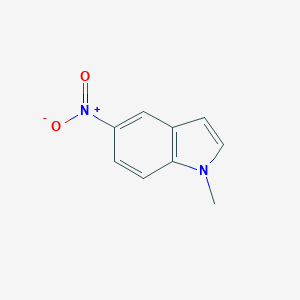
![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)
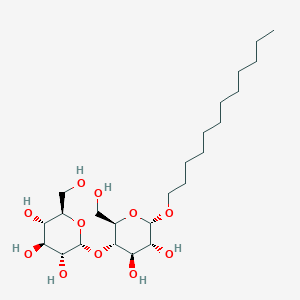
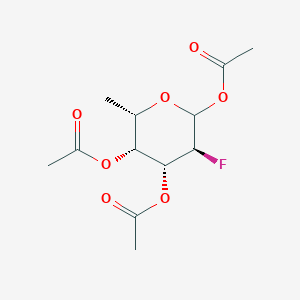
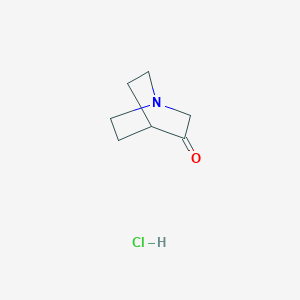
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49503.png)
